3-甲基-2-呋喃甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

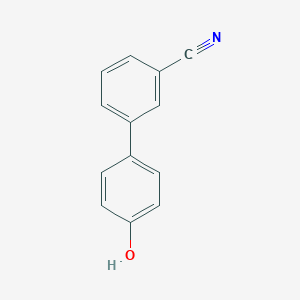

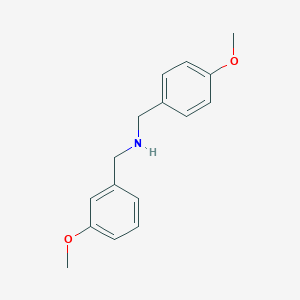

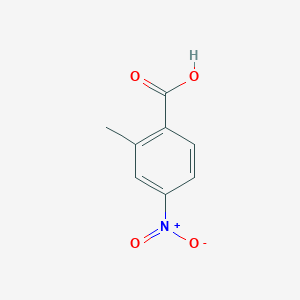

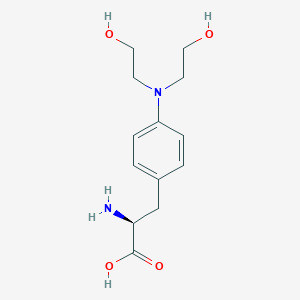

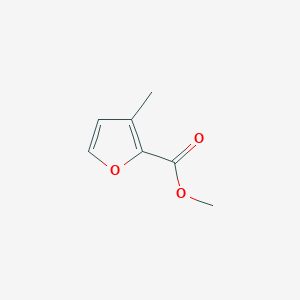

Methyl 3-methyl-2-furoate (M3MF) is an organic compound found in nature, and is of interest to scientists due to its potential applications in a variety of fields. It is a furoate ester, with a molecular formula of C6H8O3. It is a colorless liquid with a faint, sweet aroma, and is soluble in water. It is commonly used as a flavoring agent in food and beverages, and has been studied for its potential therapeutic effects.

科学研究应用

3-甲基-2-呋喃甲酸甲酯在研究中的简介

3-甲基-2-呋喃甲酸甲酯是一种化学化合物,可能尚未在分离形式中广泛研究用于科学研究中的特定应用。然而,了解结构相关化合物的角色和应用可以提供有关 3-甲基-2-呋喃甲酸甲酯如何在各个科学领域中潜在应用的见解。本概述考虑了呋喃酸酯和相关化合物的更广泛背景,以推断 3-甲基-2-呋喃甲酸甲酯在科学研究中的潜在应用。

在合成和药物开发中的作用

类似于 3-甲基-2-呋喃甲酸甲酯的化合物因其在生物活性分子的合成中的用途而得到认可。例如,2-甲酰苯甲酸甲酯以多种药理活性而闻名,包括抗真菌、抗高血压、抗癌和抗病毒特性,是寻找新的生物活性分子的重要前体。此类化合物是有机合成中的通用底物,可用于制备医疗产品 (Farooq 和 Ngaini,2019 年)。这表明 3-甲基-2-呋喃甲酸甲酯也可以作为药理活性化合物的合成前体,突出了其在药物开发和药物化学中的潜在应用。

环境和绿色化学应用

将糖转化为有价值的化学物质(如 5-羟甲基糠醛 (5-HMF) 和糠醛,它们来自木质纤维素生物质)是绿色化学中的一个重要研究领域。为生产呋喃优化溶剂和条件(呋喃是合成生物燃料和可生物降解塑料的核心)可能与 3-甲基-2-呋喃甲酸甲酯在生产环保化学品中的加工和应用相关 (Esteban、Vorholt 和 Leitner,2020 年)。这与利用生物质衍生化合物进行可持续化学合成的更广泛目标相一致。

在可生物降解聚合物生产中的潜力

呋喃酸酯和相关化合物可以在可生物降解聚合物的合成中发挥作用,例如聚羟基链烷酸酯 (PHA),这是一种微生物聚合物,应用范围从医疗到包装材料。呋喃酸酯衍生物在形成酯键方面的多功能性以及它们在微生物合成途径中的潜在包含表明了 3-甲基-2-呋喃甲酸甲酯在可生物降解材料开发中的可能研究方向 (Amara,2010 年)。

安全和危害

作用机制

Target of Action

Methyl 3-methyl-2-furoate is a heterocyclic compound . . It’s often used as a raw material in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Pathways

It’s known that furans, the class of compounds to which methyl 3-methyl-2-furoate belongs, can participate in various chemical reactions, contributing to the synthesis of other compounds .

Pharmacokinetics

It’s noted that the compound has a high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of Action

As a raw material used in various industries, its effects would largely depend on the specific context of its use .

Action Environment

Like any chemical compound, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .

生化分析

Biochemical Properties

It is known to be used in organic synthesis, suggesting it may interact with various enzymes, proteins, and other biomolecules . Specific interactions have not been reported in the literature.

Cellular Effects

Given its use in pharmaceuticals and agrochemicals, it is likely that it has some influence on cell function . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

It is known to be involved in organic synthesis, which suggests it may interact with biomolecules and potentially influence enzyme activity or gene expression . Specific binding interactions and changes in gene expression have not been reported.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Methyl 3-methyl-2-furoate can be achieved through the esterification of 3-methyl-2-furoic acid with methanol using a strong acid catalyst.", "Starting Materials": [ "3-methyl-2-furoic acid", "methanol", "strong acid catalyst" ], "Reaction": [ "Mix 3-methyl-2-furoic acid and methanol in a round bottom flask.", "Add a strong acid catalyst such as sulfuric acid or hydrochloric acid to the mixture.", "Heat the mixture under reflux for several hours until the reaction is complete.", "Allow the mixture to cool and then extract the product with a suitable solvent such as ether or dichloromethane.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the product under reduced pressure to obtain Methyl 3-methyl-2-furoate as a colorless liquid." ] } | |

CAS 编号 |

6141-57-7 |

分子式 |

C7H8O3 |

分子量 |

140.14 g/mol |

IUPAC 名称 |

methyl 4-methylfuran-2-carboxylate |

InChI |

InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |

InChI 键 |

CGWWXLFGWHWBMY-UHFFFAOYSA-N |

SMILES |

CC1=C(OC=C1)C(=O)OC |

规范 SMILES |

CC1=COC(=C1)C(=O)OC |

其他 CAS 编号 |

6141-57-7 |

Pictograms |

Irritant |

同义词 |

3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |

产品来源 |

United States |

Q & A

Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?

A1: Methyl 3-methyl-2-furoate is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []

Q2: Can you provide an example of a synthetic route using Methyl 3-methyl-2-furoate as a starting material?

A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting Methyl 3-methyl-2-furoate to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。